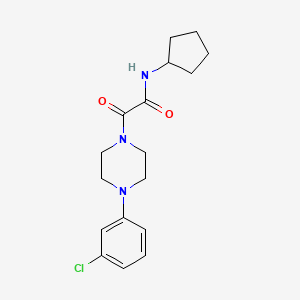

2-(4-(3-chlorophenyl)piperazin-1-yl)-N-cyclopentyl-2-oxoacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a phenyl piperazine derivative . It is structurally similar to Trazodone, a drug used to treat major depressive disorder, insomnia, and anxiety disorders . It is also used to treat agitation and sleep disturbances in people with Alzheimer’s disease .

Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

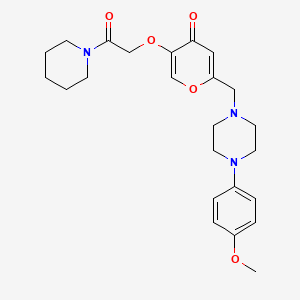

The molecular structure of this compound is complex, with a piperazine ring bound to a phenyl group . The InChI key for this compound is PHLBKPHSAVXXEF-UHFFFAOYSA-N .科学的研究の応用

Synthesis and Biological Potentials

Researchers have synthesized derivatives of this compound to evaluate their antimicrobial and anticancer activities . For example, a study by Mehta et al. (2019) synthesized compounds evaluated for in vitro antimicrobial and anticancer activities. The antimicrobial results indicated significant activity comparable to standard drugs, and one compound exhibited notable anticancer activity, though less active than standard drugs. Molecular docking studies suggested these compounds could be leads for drug design targeting cancer therapies (Mehta et al., 2019).

Antitumor Activity

Another study focused on the synthesis of derivatives with a piperazine nucleus, investigating their antibacterial activity . Deshmukh et al. (2017) synthesized novel 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles, demonstrating moderate activity against specific bacterial strains (Deshmukh et al., 2017).

Pharmaceutical Intermediates

The compound's derivatives are also crucial as pharmaceutical intermediates . A synthesis approach for 1-(2,3-dichlorophenyl)piperazine, a related compound, has been described, emphasizing its role as an intermediate in pharmaceutical manufacturing processes. This research highlights the importance of efficient synthesis methods for such compounds in drug development (Quan, 2006).

Anticancer and Antituberculosis Studies

Further research into [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives showcased their anticancer and antituberculosis potential. This study synthesized a series of derivatives, revealing that some exhibited significant antituberculosis and anticancer activities, offering insights into the therapeutic applications of these compounds (Mallikarjuna et al., 2014).

作用機序

Target of Action

Compounds with similar structures, such as piperazine derivatives, have been found to interact with various receptors such as the5-hydroxytryptamine receptor 2A and the D4 dopamine receptor . These receptors play crucial roles in neurotransmission, affecting various physiological and psychological processes.

Biochemical Pathways

For instance, interaction with the 5-hydroxytryptamine receptor 2A could affect serotonin signaling, while interaction with the D4 dopamine receptor could influence dopamine signaling .

Pharmacokinetics

It is known that the piperazine moiety, a common structural motif in this compound, can positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

Based on the potential targets, it can be inferred that the compound might influence neuronal activity and neurotransmission, potentially leading to changes in physiological and psychological processes .

将来の方向性

The future directions for research on this compound could involve further investigation into its potential therapeutic uses. For example, there is interest in its potential to slow cognitive loss by improving sleep in people with early stage memory loss or dementia . There is also emerging evidence from preclinical studies for a possible disease-modifying effect due to its ability to enhance proteostasis and protect against neurodegeneration in models of prion disease and frontotemporal dementia .

特性

IUPAC Name |

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-cyclopentyl-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClN3O2/c18-13-4-3-7-15(12-13)20-8-10-21(11-9-20)17(23)16(22)19-14-5-1-2-6-14/h3-4,7,12,14H,1-2,5-6,8-11H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOXGAWMXQGWHQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-methylphenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2989284.png)

![N-(4-fluorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2989294.png)

![1-[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2989304.png)

![(Z)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(3-methoxyphenyl)prop-2-enenitrile](/img/structure/B2989305.png)